2-(Piperidin-2-yl)pyrazine hydrochloride
Overview
Description
2-(Piperidin-2-yl)pyrazine hydrochloride is a chemical compound with the following properties:
- IUPAC Name : (S)-2-(piperidin-2-yl)pyridine hydrochloride.
- Molecular Weight : Approximately 198.7 g/mol.
- Physical Form : Solid.
- Storage Temperature : Ambient temperature.
Synthesis Analysis
The synthesis of this compound involves the reaction between 2-(piperidin-2-yl)pyridine and hydrochloric acid . The resulting product is the hydrochloride salt of the pyrazine derivative.
Molecular Structure Analysis
The molecular structure of 2-(Piperidin-2-yl)pyrazine hydrochloride consists of a pyrazine ring fused with a piperidine ring. The chlorine atom is attached to the nitrogen atom of the piperidine ring. The stereochemistry is specified as (S) .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Acid-Base Reactions : It can react with bases to form the corresponding free base (2-(piperidin-2-yl)pyrazine).
- Redox Reactions : It may undergo oxidation or reduction processes.
- Substitution Reactions : The chlorine atom can be substituted with other functional groups.
Physical And Chemical Properties Analysis
- Solubility : Soluble in water and polar organic solvents.
- Melting Point : Varies depending on the crystalline form.
- Color : Typically white or off-white.
- Odor : Odorless.
- Stability : Stable under ambient conditions.
Scientific Research Applications
Pyrazine Derivatives in Drug Discovery
Pyrazine derivatives have been identified as crucial scaffolds in the development of pharmaceutical agents, with a wide range of biological activities. These compounds have been extensively studied for their potential as dipeptidyl peptidase IV (DPP IV) inhibitors, which are important for the treatment of type 2 diabetes mellitus. The search for new DPP IV inhibitors is intense, reflecting the clinical significance of marketed compounds and the ongoing need to understand long-term side effects and discover more efficacious treatments (Mendieta, Tarragó, & Giralt, 2011).
Pyrazine Compounds in Material Science
In the realm of materials science, pyrazine derivatives are explored for their promising applications in the synthesis of heterocycles, which are pivotal in organic synthesis and have wide-ranging industrial applications. These derivatives serve as key intermediates for constructing complex molecular architectures with potential applications in high energy density materials (HEDM). The diversity and functionality of these compounds underscore their utility in designing novel materials with enhanced properties (Yongjin & Ba Shuhong, 2019).
Pyrazine Derivatives as Antimicrobial and Anticancer Agents
Research into pyrazine derivatives has also revealed their significant antimicrobial and anticancer properties. These compounds exhibit a broad spectrum of pharmacological effects, including antibacterial, antifungal, and anticancer activities, which are essential for developing new therapeutic agents. The structural modification of pyrazine cores allows for the optimization of biological activity, making them valuable candidates for drug discovery and development efforts (Ferreira & Kaiser, 2012).
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation (H315, H319). Harmful if swallowed (H302). Avoid inhalation (H335).
- Precautionary Measures : Handle with care. Use appropriate protective equipment (P280). In case of contact with eyes or skin, rinse thoroughly (P301+P312, P302+P352).
Future Directions
Research on 2-(Piperidin-2-yl)pyrazine hydrochloride continues to explore its applications in drug discovery, materials science, and catalysis. Future studies may focus on optimizing its synthesis, investigating novel derivatives, and understanding its biological activities.
properties
IUPAC Name |
2-piperidin-2-ylpyrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-2-4-11-8(3-1)9-7-10-5-6-12-9;/h5-8,11H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWKQHTZPRGYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-2-yl)pyrazine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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